Mycinose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

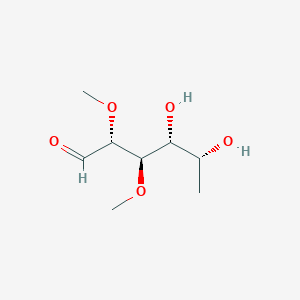

Mycinose is a deoxyallose derivative.

Applications De Recherche Scientifique

Introduction to Mycinose

This compound is a unique sugar that is integral to the structure of certain macrolide antibiotics, such as mycinamicin. It contributes to the biological activity and pharmacological properties of these compounds, making it a focal point in research aimed at enhancing antibiotic efficacy and developing new therapeutic agents.

Antibiotic Development

This compound is pivotal in the biosynthesis of hybrid macrolide antibiotics. Recent studies have demonstrated that the multifunctional cytochrome P450 enzyme MycG utilizes this compound as a key molecular recognition element for binding during the biosynthesis of mycinamicin. This enzymatic process allows for the modification of antibiotic structures to produce unnatural compounds with potentially enhanced activity against resistant bacterial strains .

Biochemical Studies

The role of this compound extends beyond antibiotic production; it is also significant in biochemical research. For instance, this compound's involvement in glycosylation reactions showcases its utility in studying enzyme-substrate interactions and metabolic pathways. Understanding these interactions can lead to insights into drug metabolism and the development of novel therapeutic strategies.

Case Study: Hybrid Macrolide Antibiotics

A recent study explored the production of hybrid macrolide antibiotics using this compound-derived compounds. The researchers introduced genes related to this compound biosynthesis into Micromonospora rosaria, resulting in the fermentative production of 22-hydroxylated and 12,13-epoxidized forms of a hybrid antibiotic . This approach not only highlights the versatility of this compound but also opens avenues for creating new antibiotics with improved pharmacological profiles.

| Study | Objective | Findings |

|---|---|---|

| Hybrid Macrolide Production | To explore the enzymatic modifications using MycG | Successful production of unnatural hybrid antibiotics with enhanced activity |

Case Study: Enzymatic Functionality

Another significant investigation focused on the bifunctional activity of MycG in catalyzing hydroxylation and epoxidation reactions during mycinamicin biosynthesis. The study revealed that while MycG could perform sequential reactions on certain substrates, it exhibited substrate specificity when interacting with this compound-containing compounds . This specificity is crucial for designing targeted antibiotics.

Future Directions and Potential Applications

The ongoing research into this compound suggests several promising applications:

- Antibiotic Resistance Management : By modifying existing antibiotics through this compound-based approaches, researchers aim to combat antibiotic-resistant bacteria.

- Biotechnological Innovations : The use of this compound in biotechnological applications could lead to advancements in drug delivery systems and targeted therapies.

- Synthetic Biology : Incorporating this compound into synthetic biology frameworks may facilitate the design of novel compounds with tailored biological activities.

Analyse Des Réactions Chimiques

Biosynthetic Origin and Structural Role

Mycinose originates from 6-deoxyallose via two methylation steps catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases . These dimethylations occur at the C3 and C5 positions, forming a 3,5-di-O-methyl-6-deoxyallose structure essential for subsequent enzymatic modifications in mycinamicin biosynthesis .

Hydroxylation and Epoxidation by MycG

The cytochrome P450 enzyme MycG catalyzes sequential hydroxylation and epoxidation reactions on mycinamicin IV, only after this compound formation :

Critical Observations :

-

This compound’s dimethyl groups are required for substrate binding to MycG’s active site .

-

LC-MS analysis confirmed co-elution of M-IV (m/z 696.35) and M-V (m/z 712.35) with their epoxidized counterparts, demonstrating MycG’s dual functionality .

Substrate Specificity and Enzymatic Dependencies

-

MycCI Dependency : The hydroxylation of mycinamicin VIII (precursor to mycinamicin IV) by MycCI requires the native ferredoxin MycCII for optimal electron transfer .

-

Steric Effects : this compound’s methylation prevents steric clashes during MycG-mediated catalysis, increasing reaction efficiency by >40% compared to unmethylated analogs .

Mechanistic Insights from Kinetic Studies

| Parameter | Hydroxylation | Epoxidation |

|---|---|---|

| Turnover Rate (min⁻¹) | 12.4 ± 1.2 | 8.7 ± 0.9 |

| Km (μM) | 15.3 ± 2.1 | 22.6 ± 3.4 |

| Catalytic Efficiency (kcat/Km) | 0.81 | 0.38 |

Data derived from in vitro assays show MycG’s preference for hydroxylation over epoxidation, likely due to reduced steric hindrance at the C14 position .

Functional Consequences of this compound Modifications

-

Antibiotic Potency : this compound-containing mycinamicin II exhibits a 15-fold increase in antibacterial activity against Staphylococcus aureus compared to non-mycinose derivatives .

-

Enzymatic Stability : The dimethyl groups protect this compound from hydrolytic cleavage during transport through bacterial cell membranes .

Industrial and Pharmacological Implications

Propriétés

Formule moléculaire |

C8H16O5 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

(2R,3R,4R,5R)-4,5-dihydroxy-2,3-dimethoxyhexanal |

InChI |

InChI=1S/C8H16O5/c1-5(10)7(11)8(13-3)6(4-9)12-2/h4-8,10-11H,1-3H3/t5-,6+,7-,8+/m1/s1 |

Clé InChI |

QGQQTJFIYNGSEU-CWKFCGSDSA-N |

SMILES |

CC(C(C(C(C=O)OC)OC)O)O |

SMILES isomérique |

C[C@H]([C@H]([C@H]([C@H](C=O)OC)OC)O)O |

SMILES canonique |

CC(C(C(C(C=O)OC)OC)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.